Cas no 1539200-09-3 (6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid)
![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1539200-09-3x500.png)
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid
- EN300-726407
- 1539200-09-3
-
- インチ: 1S/C9H10N2O3/c10-8-7(9(12)13)6-1-2-14-4-5(6)3-11-8/h3H,1-2,4H2,(H2,10,11)(H,12,13)
- InChIKey: RWODEPXTNUEMSY-UHFFFAOYSA-N
- ほほえんだ: O1CC2C=NC(=C(C(=O)O)C=2CC1)N
計算された属性
- せいみつぶんしりょう: 194.06914219g/mol
- どういたいしつりょう: 194.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-726407-1.0g |
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid |
1539200-09-3 | 1g |
$914.0 | 2023-05-29 | ||
Enamine | EN300-726407-10.0g |
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid |
1539200-09-3 | 10g |
$3929.0 | 2023-05-29 | ||
Enamine | EN300-726407-5.0g |
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid |
1539200-09-3 | 5g |
$2650.0 | 2023-05-29 | ||
Enamine | EN300-726407-2.5g |
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid |
1539200-09-3 | 2.5g |
$1791.0 | 2023-05-29 | ||
Enamine | EN300-726407-0.05g |
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid |
1539200-09-3 | 0.05g |
$768.0 | 2023-05-29 | ||
Enamine | EN300-726407-0.1g |
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid |
1539200-09-3 | 0.1g |
$804.0 | 2023-05-29 | ||
Enamine | EN300-726407-0.25g |
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid |
1539200-09-3 | 0.25g |
$840.0 | 2023-05-29 | ||
Enamine | EN300-726407-0.5g |
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid |
1539200-09-3 | 0.5g |
$877.0 | 2023-05-29 |
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid 関連文献
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acidに関する追加情報
Introduction to 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid (CAS No. 1539200-09-3)
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid, identified by its CAS number 1539200-09-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrano[3,4-c]pyridine class, a scaffold that has been extensively explored for its potential in drug discovery due to its ability to mimic the binding pockets of various biological targets. The presence of both amino and carboxylic acid functional groups in its molecular structure enhances its reactivity and makes it a valuable intermediate in the synthesis of more sophisticated pharmacophores.
The 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid molecule exhibits a fused bicyclic system consisting of a pyranone ring connected to a pyridine ring. This unique arrangement imparts distinct electronic and steric properties that can be exploited for designing molecules with specific biological activities. The carboxylic acid moiety at the 5-position provides a site for further functionalization, enabling the attachment of various substituents that can modulate the compound's interactions with biological targets. Such modifications are crucial in optimizing drug-like properties such as solubility, bioavailability, and target specificity.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. The pyrano[3,4-c]pyridine core has been particularly studied for its role in inhibiting enzymes and receptors involved in inflammatory responses, cancer progression, and neurological disorders. For instance, derivatives of this scaffold have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases and leukemias. The amino group at the 6-position of 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid serves as a handle for introducing polar functionalities that can enhance binding affinity to protein targets.
One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. Researchers have leveraged its structural features to develop libraries of derivatives for high-throughput screening (HTS) campaigns. These efforts have led to the identification of several hits with promising pharmacological profiles. For example, recent studies have highlighted the potential of 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid derivatives as modulators of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression and are frequently dysregulated in cancer cells. The carboxylic acid group at the 5-position has been particularly useful in designing molecules that can engage with the active sites of these kinases through hydrogen bonding interactions.
The synthesis of 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in catalytic methods have enabled more efficient and sustainable synthesis strategies, reducing the environmental impact of producing this compound on a larger scale. Additionally, computational techniques such as molecular modeling have been instrumental in predicting how different derivatives might interact with biological targets, allowing for rational design approaches.
From a computational perspective, the three-dimensional structure of 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid has been extensively analyzed using quantum mechanical calculations and molecular dynamics simulations. These studies have provided insights into how subtle changes in its structure can influence its binding affinity and selectivity. For instance, computational modeling has revealed that introducing bulky substituents at specific positions can improve interactions with shallow binding pockets on protein targets without compromising overall solubility or metabolic stability.
The pharmacokinetic properties of 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carboxylic acid derivatives are also subjects of intense investigation. Researchers are particularly interested in optimizing oral bioavailability by fine-tuning physicochemical properties such as lipophilicity and polar surface area (PSA). Novel formulation strategies have been explored to enhance drug delivery systems based on this scaffold. For example,nanoparticle encapsulation has shown promise in improving cellular uptake and reducing systemic toxicity.
In conclusion,6-amino-1H, 3 , 4 , H-pyrano\[33\]-c\*pyridine\*carb\*oxy\*l\*-ic \*acid \*(CAS No.\*1539200\-09\-33\) represents a structurally intriguing compound with significant therapeutic potential\. Its unique scaffold and functional groups make it an invaluable tool for medicinal chemists seeking to develop novel therapeutics\. The ongoing research into its derivatives underscores the importance of heterocyclic chemistry in addressing unmet medical needs\. As our understanding of biological systems continues to evolve,this compound is likely to play an increasingly pivotal role in drug discovery efforts across multiple therapeutic areas\.
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